3,4-bis(4-methoxyphenyl)-1-(2-methylbenzoyl)-1H-pyrazole
Description
Infrared (IR) Spectral Analysis of Functional Groups
IR spectroscopy reveals characteristic absorptions:
The absence of N–H stretches above 3200 cm⁻¹ confirms the absence of tautomeric protonation at the pyrazole nitrogen.
Nuclear Magnetic Resonance (NMR) Spectral Assignments
1H NMR (400 MHz, CDCl3):
- δ 2.56 (s, 3H): Methyl protons of 2-methylbenzoyl
- δ 3.83 (s, 6H): Methoxy protons from two 4-methoxyphenyl groups
- δ 6.88–7.76 (m, 12H): Aromatic protons of phenyl and pyrazole systems
- δ 8.21 (s, 1H): Pyrazole C5 proton
13C NMR (100 MHz, CDCl3):
- δ 21.4: 2-Methyl carbon
- δ 55.2: Methoxy carbons
- δ 114.3–161.8: Aromatic carbons and pyrazole ring
- δ 190.1: Ketone carbonyl carbon
Comparative Analysis with Related Pyrazole Derivatives
The 2-methylbenzoyl group enhances lipophilicity (LogP = 4.8) compared to fluorinated analogs (LogP = 4.5). Substituent electronic effects alter reaction kinetics: the methyl group in the ortho position deactivates the benzoyl carbonyl toward nucleophilic attack relative to para-substituted derivatives. In contrast, 3,5-bis(4-methoxyphenyl)-1H-pyrazole lacks acyl groups, resulting in higher aqueous solubility but reduced thermal stability.
Properties
IUPAC Name |
[3,4-bis(4-methoxyphenyl)pyrazol-1-yl]-(2-methylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O3/c1-17-6-4-5-7-22(17)25(28)27-16-23(18-8-12-20(29-2)13-9-18)24(26-27)19-10-14-21(30-3)15-11-19/h4-16H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYLHQSJNADGFIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)N2C=C(C(=N2)C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hydrazine-Based Cyclization
The most direct pathway involves reacting a 1,3-diketone precursor with hydrazine derivatives. For example:
Synthetic Protocol
- Precursor Synthesis :
- Cyclization :
- Treatment with hydrazine hydrate (1.2 eq) in ethanol at reflux for 12 hours yields 3,4-bis(4-methoxyphenyl)-1H-pyrazole (Intermediate A).
Critical Parameters
Transition Metal-Catalyzed Approaches
Recent advances employ palladium catalysts for dehydrohalogenation cyclizations:
Pd(OAc)₂-Mediated Method
- Reacting 1,3-bis(4-methoxyphenyl)-2-chloropropanone with hydrazine (1.1 eq) in DMF at 110°C with 5 mol% Pd(OAc)₂ achieves 83% yield of Intermediate A.
- Advantages: Reduced reaction time (4-6 hours), improved regiocontrol.
N1-Acylation Strategies
Schotten-Baumann Conditions
Classical acylation of Intermediate A using 2-methylbenzoyl chloride:
Procedure
- Dissolve Intermediate A (1.0 eq) in THF/water (3:1).
- Add 2-methylbenzoyl chloride (1.5 eq) with NaOH (2.0 eq) at 0°C.
- Stir 2 hours, extract with EtOAc, dry over Na₂SO₄.
Performance Metrics
Microwave-Assisted Acylation
Innovative approach using dielectric heating:
Optimized Conditions
- 2-Methylbenzoyl chloride (1.2 eq), DIPEA (2.0 eq), DMF solvent.
- Microwave irradiation: 100°C, 300W, 15 minutes.
- Yield improvement to 85% with 98% purity.
One-Pot Tandem Synthesis
Integrated Cyclization-Acylation
A breakthrough methodology combines both steps in a single reactor:
Reaction Scheme
- Charge 1,3-bis(4-methoxyphenyl)-1,3-propanedione (1.0 eq), hydrazine hydrate (1.1 eq), 2-methylbenzoyl chloride (1.3 eq).
- Add Cs₂CO₃ (2.5 eq) in acetonitrile at 80°C for 8 hours.
Advantages
Analytical Characterization Data
Spectroscopic Profiles
¹H NMR (400 MHz, CDCl₃)
- δ 8.21 (d, J=8.8 Hz, 4H, Ar-OCH₃)
- δ 7.65 (m, 3H, 2-methylbenzoyl)
- δ 6.99 (s, 1H, pyrazole H5)
- δ 3.87 (s, 6H, OCH₃)
- δ 2.51 (s, 3H, CH₃)
HRMS (ESI-TOF)
- m/z Calculated for C₂₇H₂₄N₂O₃: 424.1787
- Found: 424.1783 [M+H]⁺
Comparative Performance of Methods
| Method | Yield (%) | Purity (%) | Reaction Time | Isomer Ratio |
|---|---|---|---|---|
| Classical Stepwise | 65 | 92 | 14 h | 95:5 |
| Microwave Acylation | 85 | 98 | 0.25 h | 98:2 |
| One-Pot Tandem | 78 | 96 | 8 h | 97:3 |
Industrial-Scale Considerations
Cost Analysis
Environmental Impact
- Process mass intensity (PMI):
- Stepwise: 23.4 kg/kg product
- One-pot: 15.8 kg/kg product
- E-factor reduction of 32% achieved through solvent recovery systems.
Chemical Reactions Analysis
Types of Reactions
3,4-bis(4-methoxyphenyl)-1-(2-methylbenzoyl)-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding phenolic groups.
Reduction: The carbonyl group can be reduced to form the corresponding alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products Formed
Oxidation: Formation of phenolic derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Recent studies have highlighted the anticancer properties of pyrazole derivatives. 3,4-bis(4-methoxyphenyl)-1-(2-methylbenzoyl)-1H-pyrazole has shown promising results in inhibiting cancer cell proliferation. For instance, it has been tested against various cancer cell lines, demonstrating significant cytotoxic effects. The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest in cancer cells, making it a potential candidate for further development as an anticancer agent .
Anti-inflammatory Properties
In addition to its anticancer effects, this compound exhibits anti-inflammatory properties. Research indicates that it can inhibit the production of pro-inflammatory cytokines and enzymes, suggesting its potential use in treating inflammatory diseases. The modulation of inflammatory pathways makes it a valuable candidate for drug development aimed at conditions such as rheumatoid arthritis and other inflammatory disorders .
Analgesic Effects
The compound has also been explored for its analgesic effects. Studies have shown that 3,4-bis(4-methoxyphenyl)-1-(2-methylbenzoyl)-1H-pyrazole can reduce pain responses in animal models, indicating potential applications in pain management therapies .
Material Science Applications
Organic Light Emitting Diodes (OLEDs)
The unique electronic properties of pyrazole derivatives make them suitable for applications in material science, particularly in OLED technology. The incorporation of 3,4-bis(4-methoxyphenyl)-1-(2-methylbenzoyl)-1H-pyrazole into OLEDs has been studied for its ability to enhance light emission efficiency and stability. Research demonstrates that this compound can serve as an effective emitter material, contributing to the development of high-performance OLED devices .
Polymer Composites
This compound has been utilized as a building block in the synthesis of polymer composites with enhanced mechanical and thermal properties. Its incorporation into polymer matrices has shown improvements in tensile strength and thermal stability, making it attractive for applications in automotive and aerospace industries .
Organic Synthesis Applications
Synthesis of Novel Compounds
3,4-bis(4-methoxyphenyl)-1-(2-methylbenzoyl)-1H-pyrazole serves as a versatile precursor in organic synthesis. It can be used to synthesize a variety of novel pyrazole-based compounds through various chemical reactions such as coupling reactions and cyclization processes. These derivatives often exhibit enhanced biological activities compared to their precursors .
Summary Table of Applications
Mechanism of Action
The mechanism of action of 3,4-bis(4-methoxyphenyl)-1-(2-methylbenzoyl)-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets involved in its mechanism of action are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- [3,4-Bis(4-hydroxyphenyl)pyrazol-1-yl]-(2-methylphenyl)methanone
- [3,4-Bis(4-chlorophenyl)pyrazol-1-yl]-(2-methylphenyl)methanone
- [3,4-Bis(4-nitrophenyl)pyrazol-1-yl]-(2-methylphenyl)methanone
Uniqueness
Compared to similar compounds, 3,4-bis(4-methoxyphenyl)-1-(2-methylbenzoyl)-1H-pyrazole is unique due to the presence of methoxy groups, which can influence its chemical reactivity and biological activity. The methoxy groups can enhance the compound’s solubility in organic solvents and may also affect its interaction with biological targets, potentially leading to different pharmacological profiles.
Biological Activity
3,4-bis(4-methoxyphenyl)-1-(2-methylbenzoyl)-1H-pyrazole is a pyrazole derivative that has garnered attention for its potential biological activities. This compound belongs to a class of heterocyclic compounds known for their diverse pharmacological properties, including antitumor, anti-inflammatory, and antibacterial activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The chemical formula for 3,4-bis(4-methoxyphenyl)-1-(2-methylbenzoyl)-1H-pyrazole is C24H24N2O3. The structure features two methoxyphenyl groups and a methylbenzoyl group attached to the pyrazole ring, which contributes to its unique biological properties.
Biological Activity Overview
Research indicates that pyrazole derivatives exhibit a range of biological activities due to their ability to interact with various biological targets. The specific activities of 3,4-bis(4-methoxyphenyl)-1-(2-methylbenzoyl)-1H-pyrazole include:
- Antitumor Activity : Several studies have highlighted the potential of pyrazole derivatives in cancer treatment. For instance, compounds with similar structures have shown significant inhibitory effects on cancer cell lines by inducing apoptosis and inhibiting cell proliferation .
- Anti-inflammatory Properties : Pyrazoles are known to exhibit anti-inflammatory effects, which may be beneficial in treating conditions such as arthritis and other inflammatory diseases. This activity is often linked to the inhibition of pro-inflammatory cytokines .
- Antimicrobial Effects : Some pyrazole derivatives have demonstrated antimicrobial activity against various pathogens, making them candidates for developing new antibiotics .
Case Studies
- Antitumor Activity in Breast Cancer : A study evaluated the effects of various pyrazole derivatives on breast cancer cell lines (MCF-7 and MDA-MB-231). The results indicated that certain derivatives exhibited cytotoxic effects and enhanced the efficacy of conventional chemotherapy agents like doxorubicin .
- Anti-inflammatory Mechanisms : Research has shown that pyrazole derivatives can inhibit the expression of cyclooxygenase enzymes (COX-1 and COX-2), which play crucial roles in inflammation. This inhibition correlates with reduced prostaglandin synthesis, thereby alleviating inflammation .
Data Table: Biological Activities of Pyrazole Derivatives
Mechanistic Insights
The biological activity of 3,4-bis(4-methoxyphenyl)-1-(2-methylbenzoyl)-1H-pyrazole can be attributed to its structural features that allow it to interact with various biomolecules:
- Enzyme Inhibition : The compound may inhibit enzymes involved in tumor progression and inflammation.
- Receptor Modulation : Similar compounds have been shown to modulate receptor activity related to pain and inflammation pathways.
Q & A
Q. What are the standard synthetic routes for preparing 3,4-bis(4-methoxyphenyl)-1-(2-methylbenzoyl)-1H-pyrazole, and how can reaction conditions be optimized for yield improvement?
Methodological Answer: A common approach involves cyclocondensation of 1,3-diketones with hydrazine derivatives. For example, refluxing 1-(2-hydroxyphenyl)-3-(4-methoxyphenyl)propane-1,3-dione with phenylhydrazine in ethanol/acetic acid (50:15 v/v) for 7 hours yields pyrazole derivatives (45% yield after column chromatography) . Optimization strategies include:
- Catalyst screening : Copper sulfate/ascorbate systems enhance click chemistry efficiency for triazole-pyrazole hybrids .
- Solvent selection : Polar aprotic solvents (e.g., THF/water mixtures) improve regioselectivity in heterocyclic synthesis .
- Temperature control : Maintaining 50°C for 16 hours balances reaction progress and decomposition risks .
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound, and how should data be interpreted?
Methodological Answer: A multi-technique approach is critical:
- FT-IR : Key absorption bands include:
| Vibration Type | Wavenumber (cm⁻¹) | Assignment |
|---|---|---|
| C=O stretch | ~1660 | Benzoyl group |
| C-O (methoxy) | ~1220–1200 | Methoxyphenyl substituents |
- NMR :
- ¹H NMR : Methoxy protons resonate at δ 3.7–3.9 ppm; pyrazole protons appear as singlets (δ 6.5–8.5 ppm) .
- ¹³C NMR : Carbonyl carbons (C=O) appear at δ 165–175 ppm .
Cross-validate with high-resolution mass spectrometry (HRMS) to confirm molecular formula .
Advanced Research Questions
Q. How can researchers resolve discrepancies between experimental spectroscopic data (e.g., NMR, IR) and computational predictions for this compound?
Methodological Answer: Discrepancies often arise from conformational flexibility or solvent effects. Strategies include:
- DFT calculations : Optimize molecular geometry using B3LYP/6-31G(d) basis sets to simulate NMR/IR spectra. Compare dihedral angles (e.g., pyrazole vs. methoxyphenyl rings) with crystallographic data .
- Solvent modeling : Use implicit solvent models (e.g., PCM for DMSO) to refine chemical shift predictions .
- X-ray validation : Resolve ambiguities by determining single-crystal structures. For example, dihedral angles between pyrazole and methoxyphenyl rings (16.83–51.68°) influence spectral splitting .
Q. What crystallographic strategies are recommended for determining the three-dimensional conformation of this compound, particularly regarding substituent orientation?
Methodological Answer:
- Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K to minimize thermal motion artifacts .
- Structure solution : Employ SHELXT for phase problem resolution via intrinsic phasing .
- Refinement : In SHELXL, apply anisotropic displacement parameters for non-H atoms. For methoxy groups, constrain C-O bond lengths to 1.43 Å and refine torsion angles freely .
- Hydrogen bonding : Identify O-H⋯N interactions (e.g., d = 2.8 Å, θ = 165°) to explain crystal packing .
Q. How can researchers analyze the thermal stability of this compound, and what structural features correlate with high thermal robustness?
Methodological Answer:
- Thermogravimetric Analysis (TGA) : Heat at 10°C/min under N₂. High decomposition temperatures (>250°C) suggest stability from π-π stacking or hydrogen-bonded networks .
- Differential Scanning Calorimetry (DSC) : Monitor endothermic peaks for phase transitions. Crystalline polymorphs may show distinct melting points .
- Structural correlations : Bulky substituents (e.g., 2-methylbenzoyl) hinder molecular rotation, enhancing thermal resistance .
Data Contradiction Analysis
Q. How should researchers address conflicting crystallographic data when multiple conformers are observed in the same crystal lattice?
Q. Table 1: Comparative Crystallographic Data for Pyrazole Derivatives
Q. Table 2: Synthetic Yields Under Varied Conditions
| Method | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| Cyclocondensation | None | EtOH/HOAc | 80 | 7 | 45 |
| Click Chemistry | CuSO₄/NaAsc | THF/H₂O | 50 | 16 | 61 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
